4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid
Description
4-{[(2-Phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic organic compound featuring a butanoic acid backbone linked via an amide bond to a 2-phenylindole acetyl group.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[[2-(2-phenylindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(21-12-6-11-20(24)25)14-22-17-10-5-4-9-16(17)13-18(22)15-7-2-1-3-8-15/h1-5,7-10,13H,6,11-12,14H2,(H,21,23)(H,24,25) |
InChI Key |
QRXDVWRYCMOVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of 2-phenyl-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Acetylation: The 2-phenyl-1H-indole is then acetylated using acetic anhydride to form 2-phenyl-1H-indol-1-yl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid (CAS 899718-22-0)
- Structure: Contains a sulfonylamino linker instead of an acetylated indole. The indole ring is partially saturated (2,3-dihydroindole) and acetylated at the 1-position.
- Molecular Formula : C₁₄H₁₈N₂O₅S (MW 326.37 g/mol).
- Key Properties: XLogP3 = 0.1 (indicative of moderate hydrophilicity) . Hydrogen bond donors/acceptors: 2/6, with high topological polar surface area (112 Ų) .
4-{[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid (CAS 73693-55-7)
- Structure: Features a conjugated dioxoindenylidene-methylamino group, replacing the indole-acetyl moiety.
- Molecular Formula: Not explicitly stated, but based on the structure, estimated MW ~300–320 g/mol.
- Applications: No direct research data provided, but similar conjugated systems are often explored in photodynamic therapy or as fluorescent probes .
4-[1-(2-Chlorobenzyl)-1H-indol-3-yl]butanoic acid (CAS 903138-07-8)
- Structure: Substitutes the acetyl-amino group with a 2-chlorobenzyl-substituted indole at the 3-position.
- Molecular Formula : C₁₉H₁₇ClN₂O₂ (MW 327.80 g/mol) .
- Key Properties :
- The chlorobenzyl group enhances lipophilicity (higher XLogP3 inferred) and may improve membrane permeability.
- Availability: Marketed by Tetrahedron (Cat No. TS119493), though pricing and stock details require inquiry .
4-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 10414-02-5)
4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid
- Structure: Replaces the indole with a diphenylimidazole-propanoic acid system.
- Molecular Formula : C₁₉H₁₆N₂O₃ (MW 311.34 g/mol) .
- Key Properties :
- The diphenylimidazole core may enhance π-π stacking interactions in biological targets.
Key Insights from Comparative Analysis
- Hydrophilicity vs. Lipophilicity : The sulfonamide analog (CAS 899718-22-0) is more hydrophilic (XLogP3 = 0.1) than the chlorobenzyl derivative (CAS 903138-07-8), which likely has higher membrane permeability .
- Functional Group Impact : Acetyl amides (target compound) and sulfonamides (CAS 899718-22-0) exhibit distinct electronic profiles, affecting binding to biological targets.
- Commercial Viability : Discontinuation of CAS 899718-22-0 highlights challenges in sourcing certain analogs, whereas CAS 10414-02-5 remains available for R&D .
Biological Activity
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound classified as an indole derivative, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antiviral properties.
The molecular structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H20N2O3/c23-19(21-12-6-11-20(24)25)14-22-17-10-5-4-9-16(17)13-18(22)15-7-2-1-3-8-15/h1-5,7-10,13H,6,11-12,14H2,(H,21,23)(H,24,25) |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 2-phenyl-1H-indole : Achieved through Fischer indole synthesis using phenylhydrazine and an appropriate ketone.
- Acetylation : The indole product is acetylated using acetic anhydride.
- Amidation : The acetylated product is reacted with butanoic acid in the presence of a coupling agent like EDCI to form the final compound.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:
- Caspase Activation : The compound activates caspases which are essential for the apoptotic process.
- ROS Formation : Reactive oxygen species (ROS) generation has been observed, contributing to cellular stress and apoptosis.
- DNA Interaction : Binding assays have demonstrated that this compound can intercalate with DNA, potentially disrupting replication in cancer cells.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties:
- Inhibition of Viral Replication : The compound has shown potential in inhibiting the replication of certain viruses in vitro.
- Mechanistic Insights : Further research is needed to elucidate the specific viral targets and pathways affected by this compound.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of this compound against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased edema and reduced expression of inflammatory markers. This suggests a potential role as an anti-inflammatory agent in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
